molecular formula C9H10BrNO2 B1459261 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine CAS No. 1600802-65-0

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine

Cat. No. B1459261
CAS RN: 1600802-65-0
M. Wt: 244.08 g/mol
InChI Key: NBLDYNAVCKPXQI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 . It is currently being researched for its various biological properties and potential applications in scientific experiments.


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine consists of a pyridine ring substituted with a bromine atom, a methyl group, and an oxetane ring attached via an ether linkage . The molecular weight of this compound is 244.08 g/mol.

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Pharmacophore Development

Oxetane-containing compounds, such as “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine”, are of great interest as new potential pharmacophores with a significant spectrum of biological activities . They exhibit a variety of biological activities and are used for a wide variety of natural and synthetic products .

Kinase Inhibitors

New derivatives bearing an oxetane group, like “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine”, can extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Antineoplastic Activity

Oxetane-containing compounds produced by bacteria and Actinomycetes demonstrate antineoplastic activity . This suggests that “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine” could potentially be used in cancer research and treatment.

Antiviral Activity

These compounds also show antiviral activity, particularly against arboviruses . This indicates a potential use of “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine” in the development of antiviral drugs.

properties

IUPAC Name

5-bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDYNAVCKPXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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